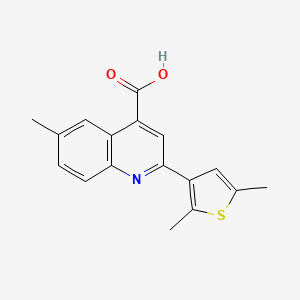

2-(2,5-Dimethylthiophen-3-yl)-6-methylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,5-Dimethylthiophen-3-yl)-6-methylquinoline-4-carboxylic acid is a heterocyclic compound that features a thiophene ring fused with a quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylthiophen-3-yl)-6-methylquinoline-4-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors such as 2,5-dimethylthiophene.

Quinoline Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Coupling Reaction: The thiophene and quinoline units are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylthiophen-3-yl)-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-(2,5-Dimethylthiophen-3-yl)-6-methylquinoline-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anti-cancer, or antimicrobial properties.

Material Science: The compound’s conjugated structure makes it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylthiophen-3-yl)-6-methylquinoline-4-carboxylic acid depends on its specific application:

Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it could inhibit kinases involved in cancer cell proliferation.

Material Science: In organic electronics, the compound’s conjugated structure allows for efficient charge transport, enhancing the performance of electronic devices.

Comparison with Similar Compounds

Similar Compounds

2,5-Dimethylthiophene: A simpler thiophene derivative with similar electronic properties.

6-Methylquinoline: A quinoline derivative with similar structural features.

2-(2,5-Dimethylthiophen-3-yl)quinoline: A closely related compound with a similar core structure.

Uniqueness

2-(2,5-Dimethylthiophen-3-yl)-6-methylquinoline-4-carboxylic acid is unique due to the combination of the thiophene and quinoline moieties, which imparts distinct electronic and chemical properties. This makes it a valuable compound for various applications in medicinal chemistry and material science.

Biological Activity

2-(2,5-Dimethylthiophen-3-yl)-6-methylquinoline-4-carboxylic acid is a complex organic compound with a quinoline core and a thiophene moiety. Its molecular formula is C17H15NO2S, with a molecular weight of approximately 297.37 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The structure of this compound features:

- Quinoline Ring : A bicyclic structure that contributes to various biological activities.

- Thiophene Ring : Enhances the compound's electron-donating abilities and may influence its interaction with biological targets.

- Carboxylic Acid Group : Located at the 4-position, this functional group is crucial for the compound's reactivity and potential biological effects.

Antioxidant Activity

Research has demonstrated that derivatives of quinoline-4-carboxylic acids exhibit significant antioxidant properties. The antioxidant activity is primarily assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability of compounds to donate hydrogen radicals.

- Inhibition Percentage : At a concentration of 5 mg/L, similar quinoline derivatives showed inhibition percentages ranging from 30.25% to 40.43%, indicating their potential as effective antioxidants .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. The mechanism of action may involve the inhibition of specific enzymes or receptors in microbial cells, leading to cell death or growth inhibition.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties by intercalating with DNA and disrupting replication processes. This mechanism is common among compounds with similar structural features.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is helpful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-Bromo-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid | Bromine substitution at position 6 | Enhanced reactivity due to halogen presence |

| 2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid | Methoxy groups instead of thiophene | Different electronic properties affecting reactivity |

| 2-Thiophen-2-Ylquinoline-4-carboxylic acid | Thiophene directly attached to quinoline | May exhibit distinct biological activities |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The presence of both the carboxylic acid and heterocyclic rings allows for diverse interactions:

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.

- DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting replication and transcription.

- Radical Scavenging : The antioxidant capacity stems from its ability to donate hydrogen atoms to free radicals.

Case Studies

Recent studies have explored the biological effects of related quinoline derivatives:

- Antioxidant Evaluation : A study demonstrated that modifications in the structure significantly enhanced antioxidant activity when tested against DPPH radicals .

- Antileishmanial Activity : Research indicated that certain derivatives exhibited promising antileishmanial activity with effective concentrations below 10 µM .

- Cytotoxicity Studies : Investigations into cytotoxic activities revealed that specific structural modifications could enhance or reduce toxicity against cancer cell lines .

Properties

IUPAC Name |

2-(2,5-dimethylthiophen-3-yl)-6-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S/c1-9-4-5-15-13(6-9)14(17(19)20)8-16(18-15)12-7-10(2)21-11(12)3/h4-8H,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXOTEIZJASUHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=C(SC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.